6-Amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one
Overview
Description
6-Amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amino group, a dimethoxyphenyl group, a sulfanyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde and 4-methylphenylthiourea.
Formation of Intermediate: The intermediate 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one is formed through a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylphenylthiourea in the presence of a base such as sodium hydroxide.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
6-Amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one involves its interaction with specific molecular targets. The amino and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanone hydrochloride .
- [3,4-dimethoxyphenyl]sulfanyl]acetic acid .
Uniqueness
6-Amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
6-amino-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-4-7-15(8-5-13)24-19(22)11-20(26)23-21(24)29-12-16(25)14-6-9-17(27-2)18(10-14)28-3/h4-11H,12,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFLKNVRVTTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)C3=CC(=C(C=C3)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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